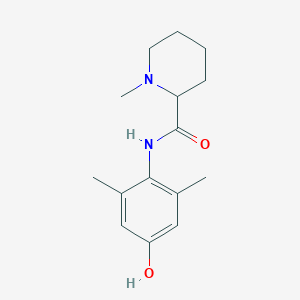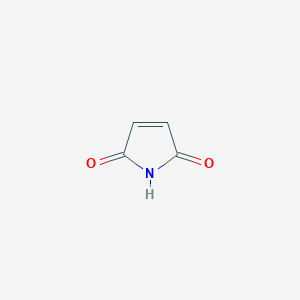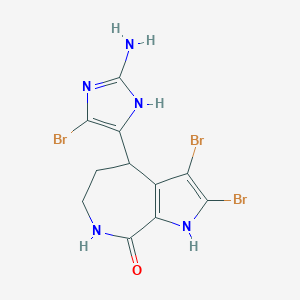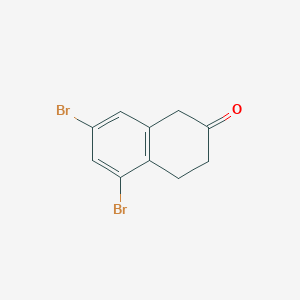
4-(Boc-amidino)-benzoic acid
説明
4-(Boc-amidino)-benzoic acid is a compound that involves the Boc (tert-butyloxycarbonyl) group . The Boc group is a common protecting group for amines in synthetic organic chemistry and peptide synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular modeling of 4-(Boc-amino)pyridine was carried out using B3LYP, CAMB3LYP, and PBE1PBE levels of density functional theory (DFT) . The vibrational frequencies of the title molecule in the ground state were computed by using B3LYP, CAMB3LYP, and PBE1PBE methods with the 6-31G + (d, p) basis set .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .科学的研究の応用
Peptide Synthesis
“4-(Boc-amidino)-benzoic acid” is extensively used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for amines, particularly in the synthesis of peptides. It is stable under basic conditions and can be selectively removed under acidic conditions . This characteristic is crucial for the stepwise construction of peptide chains without affecting other functional groups.
Medicinal Chemistry
In medicinal chemistry, the Boc group is employed to protect the amine functionality of drug molecules during the synthesis process. This protection is vital to prevent unwanted side reactions and to ensure that the amine group is available for binding at the target site .
Solid-Phase Synthesis
The compound is also used in solid-phase synthesis methods, such as the production of complex organic molecules. The Boc group’s stability allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin .
Green Chemistry
“4-(Boc-amidino)-benzoic acid” plays a role in green chemistry applications. It provides an eco-friendly route for the protection of amines in pharmaceutical and fine chemical syntheses, avoiding the use of harmful solvents and catalysts .
Nanotechnology
In nanotechnology, the Boc-protected amino acids are used to create nanoparticles that have applications in drug delivery and diagnostic assays. These nanoparticles can be engineered to have specific reactions with target molecules .
Safety and Hazards
将来の方向性
There is a growing interest in the use of Boc-amino acid nanoparticles for water-based microwave-assisted solid-phase synthesis . This is an organic solvent-free, environmentally friendly method for peptide synthesis . Another promising direction is the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
作用機序
Target of Action
Boc-protected amines, such as 4-(boc-amidino)-benzoic acid, are commonly used in organic synthesis . They are often used as building blocks in the formation of more complex molecules, particularly in peptide synthesis .
Mode of Action
The Boc group in 4-(Boc-amidino)-benzoic acid serves as a protective group for the amine functionality . It prevents unwanted reactions at the amine site during synthesis, allowing for selective reactions at other sites of the molecule . The Boc group is stable towards most nucleophiles and bases . Therefore, it can remain intact under various reaction conditions until it is purposely removed .
Biochemical Pathways
Boc-protected compounds like 4-(boc-amidino)-benzoic acid are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound (like a Boc-protected compound) with an organic halide .
Pharmacokinetics
The boc group is known to be cleaved under acidic conditions , which could potentially occur in the stomach’s acidic environment during absorption
Result of Action
The result of the action of 4-(Boc-amidino)-benzoic acid largely depends on the context in which it is used. In organic synthesis, the introduction of the Boc group can significantly influence the reactivity of the compound and the course of the reaction . The removal of the Boc group can also lead to the formation of new compounds .
Action Environment
The action of 4-(Boc-amidino)-benzoic acid can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . It is stable under basic and neutral conditions but can be cleaved under acidic conditions . Temperature can also play a role, as certain reactions involving Boc-protected compounds may require heat .
特性
IUPAC Name |
4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWJKHTKYGZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596331 | |
| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amidino)-benzoic acid | |
CAS RN |
153074-91-0 | |
| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153074-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)




![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)





